

# Introduction: Unveiling Dihydroconiferyl Alcohol, a Phenolic Compound of Botanical Origin

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## Compound of Interest

Compound Name: Methyl 4-bromo-2,3,5,6-tetrafluorobenzoate

Cat. No.: B1420777

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Dihydroconiferyl alcohol (DCA), registered under CAS number 18343-49-2, is a naturally occurring phenylpropanoid found in a variety of plant species.[1][2] Structurally, it is a derivative of eugenol and is characterized by a 4-hydroxy-3-methoxyphenyl group attached to a propanol tail.[2] This compound has garnered interest in the scientific community for its role as a plant metabolite and its potential biological activities, including antioxidant and cytoprotective effects.[1][3][4] Notably, it was identified as a cell division factor in *Acer* species, where it acted synergistically with kinetin to promote soybean callus growth, suggesting properties distinct from traditional purine-based cytokinins.[4]

This guide serves as a comprehensive technical resource, consolidating the available data on the physicochemical properties, biological activity, and relevant experimental methodologies for Dihydroconiferyl alcohol. The objective is to provide researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and application in experimental designs.

## Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical and physical properties is fundamental to its application in research. These parameters govern its solubility, stability, and reactivity,

directly influencing experimental design, from stock solution preparation to its behavior in biological assays.

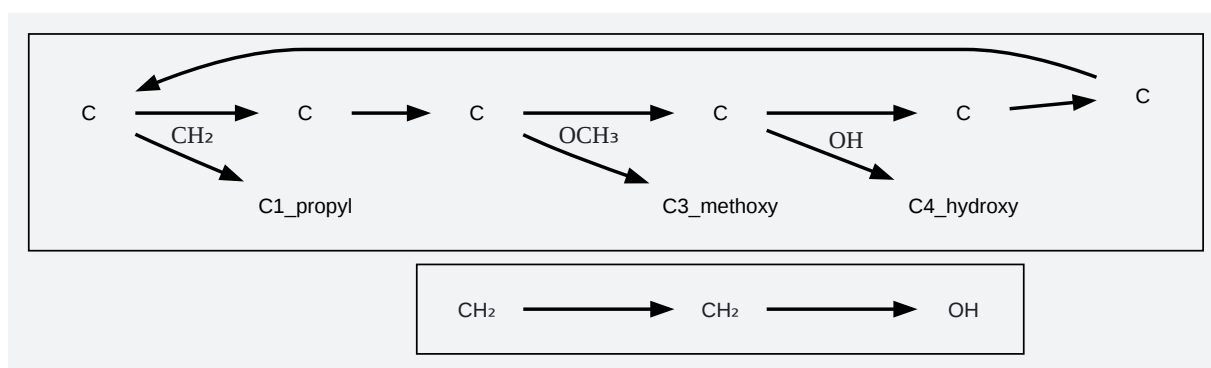
## Core Chemical Identifiers

The compound is unambiguously identified by the following descriptors:

Identifier	Value	Source
CAS Number	18343-49-2 (Note: A different CAS number, 2305-13-7, is also frequently associated with this compound)	[5][6]
IUPAC Name	3-(4-hydroxy-3-methoxyphenyl)propan-1-ol	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	[2][5]
Synonyms	Dihydroconiferol, 4-Hydroxy-3-methoxybenzenepropanol, Guaiacyl propanol	[5][6]

## Chemical Structure

The molecular structure of Dihydroconiferyl alcohol is central to its chemical behavior and biological activity. The phenolic hydroxyl group and the primary alcohol function are key sites for chemical reactions and interactions with biological targets.



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Caption: Chemical structure of Dihydroconiferyl alcohol (C<sub>10</sub>H<sub>14</sub>O<sub>3</sub>).

## Physicochemical Data

The following table summarizes key computed and experimental properties, which are critical for handling, formulation, and analytical characterization.

Property	Value	Data Type	Source
Molecular Weight	182.22 g/mol	Computed	[2]
Monoisotopic Mass	182.094294304 Da	Computed	[2]
XLogP3	0.8	Computed	[2]
Kovats Retention Index (Standard non-polar)	1597, 1599.9	Experimental	[2][5]
Kovats Retention Index (Standard polar)	2941 - 2980	Experimental	[2][5]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	GHS Classification	[2]

## Part 2: Biological Activity and Research Applications

While direct and extensive research on Dihydroconiferyl alcohol is still developing, studies on DCA and its structural analogs point towards promising antioxidant, anti-inflammatory, and cytoprotective properties.[1][3][7]

## Antioxidant and Cytoprotective Effects

Phenolic compounds are well-regarded for their antioxidant capabilities, primarily through the mechanism of free radical scavenging which mitigates cellular oxidative stress.[1] While specific IC<sub>50</sub> values for DCA in common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay are not consistently reported in the literature, related studies provide valuable context. For instance, in one study, DCA exhibited a hydroxyl radical scavenging IC<sub>50</sub> value of 80.2 µM. [3] The same study demonstrated a significant cytoprotective effect, with an ED<sub>50</sub> of 12.5 µM in H<sub>2</sub>O<sub>2</sub>-stressed MCF-7 cells, highlighting its potential to protect cells from oxidative damage.[3]

## Cell Division and Plant Metabolism

An early but significant finding was the isolation of DCA from the spring sap of sycamore (*Acer pseudoplatanus* L.), where it was identified as a factor that stimulated the growth of soybean callus.[4] This activity suggests a role in plant cell division and growth regulation, acting synergistically with other growth factors like kinetin.[4]

## Part 3: Experimental Protocols and Methodologies

To facilitate further research and ensure reproducibility, this section provides a detailed protocol for a standard assay used to evaluate the antioxidant potential of compounds like Dihydroconiferyl alcohol.

### Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a cornerstone of in-vitro antioxidant analysis. It measures the ability of a test compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance.

**Principle:** The antioxidant (ArOH) reduces the DPPH radical. The degree of discoloration is proportional to the scavenging potential of the antioxidant.  $\text{DPPH}\cdot \text{ (Violet)} + \text{ArOH} \rightarrow \text{DPPH-H (Yellow)} + \text{ArO}\cdot$

**Materials and Reagents:**

- Dihydroconiferyl alcohol (DCA)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (ACS grade)

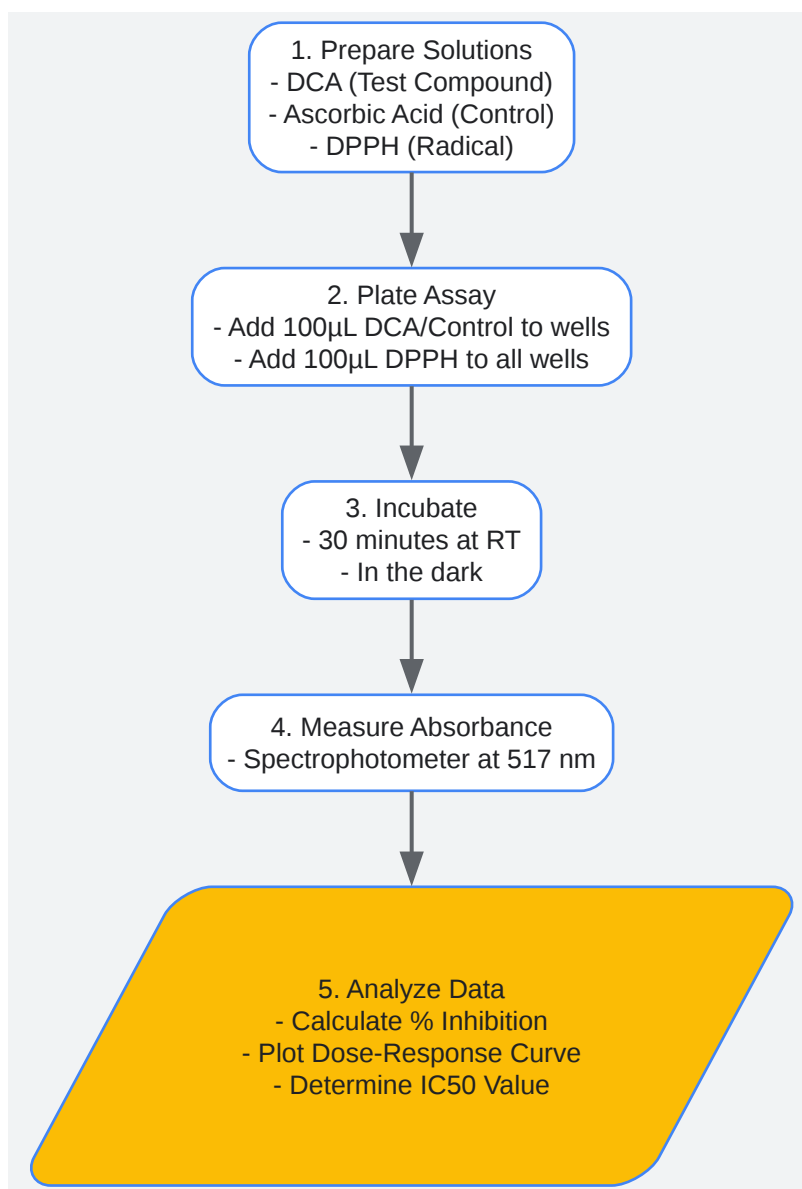
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader (capable of reading at ~517 nm)
- Standard laboratory glassware and pipettes

#### Step-by-Step Procedure:

- Preparation of Stock Solutions:
  - Test Compound (DCA): Prepare a 10 mM stock solution of DCA in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10  $\mu$ M, 25  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M, 200  $\mu$ M).
  - Positive Control: Prepare a 1 mM stock solution of ascorbic acid or Trolox in methanol.
  - DPPH Solution: Prepare a 0.1 mM (or ~4 mg/100 mL) solution of DPPH in methanol. Keep this solution protected from light.
- Assay Procedure:
  - In a 96-well microplate, add 100  $\mu$ L of the various concentrations of the DCA solution to respective wells.
  - Add 100  $\mu$ L of the positive control solution to its designated wells.
  - For the blank (control) wells, add 100  $\mu$ L of methanol.
  - To each well, add 100  $\mu$ L of the 0.1 mM DPPH solution.
  - Mix gently by pipetting or using a plate shaker for 30 seconds.
- Incubation and Measurement:
  - Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction needs to reach a steady state.

- After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ 
    - Abs\_control is the absorbance of the DPPH solution with methanol (blank).
    - Abs\_sample is the absorbance of the DPPH solution with the test compound (DCA) or positive control.
  - Plot the % Inhibition against the concentration of DCA.
  - Determine the IC<sub>50</sub> value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

## Experimental Workflow Diagram



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Caption: Standard workflow for the DPPH radical scavenging assay.

## Conclusion

Dihydroconiferyl alcohol (CAS 18343-49-2) is a phenolic propanoid with established natural origins and emerging biological relevance. Its demonstrated cytoprotective and antioxidant activities, coupled with its unique role as a plant cell division factor, make it a compelling subject for further investigation in phytochemistry, pharmacology, and drug discovery. The methodologies and data presented in this guide provide a solid technical foundation for scientists aiming to explore the full potential of this intriguing molecule.

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